InChI=1S/C11H13NO2/c1-3-14-8-11(9(2)13)10-4-6-12-7-5-10/h4-8H,3H2,1-2H3
. The Canonical SMILES representation is CCOC=C(C1=CC=NC=C1)C(=O)C
. The compound is cataloged under the Chemical Abstracts Service number 88349-61-5 and can be found in various chemical databases such as PubChem and BenchChem. Its systematic name according to IUPAC is (E)-4-ethoxy-3-pyridin-4-ylbut-3-en-2-one, indicating its structural features . The presence of both the ethoxy group and the pyridine ring suggests potential applications in pharmaceuticals and agrochemicals due to their biological activity.
The synthesis of 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one can be accomplished through several methods, with the Suzuki–Miyaura coupling reaction being one of the most common. This method involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents under mild conditions, which are favorable for various functional groups .
The molecular structure of 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one can be described using various structural representations:
The compound features a conjugated system due to the double bond between carbon atoms in the butenone moiety, contributing to its reactivity. The presence of the pyridine ring also indicates potential interactions with biological targets .
4-Ethoxy-3-(4-pyridyl)-3-buten-2-one is involved in several types of chemical reactions:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Mild acidic conditions |
Reduction | Sodium borohydride | Alcoholic solvent |
Substitution | Amines, thiols | Basic conditions |
The mechanism of action for 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one involves its ability to interact with specific molecular targets within biological systems. As a ligand, it may bind to receptors or enzymes, modulating their activity and leading to various therapeutic effects. For instance, in medicinal chemistry applications, it may function as an inhibitor or activator of enzymes involved in metabolic pathways .
4-Ethoxy-3-(4-pyridyl)-3-buten-2-one has diverse applications across several scientific fields:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: